4-Tert-butyl 3-ethyl morpholine-3,4-dicarboxylate

Orthogonal protection Deprotection kinetics Peptide synthesis

4-Tert-butyl 3-ethyl morpholine-3,4-dicarboxylate (CAS 1269446-42-5) is a heterobifunctional morpholine derivative featuring a tert-butyl carbamate (Boc) protecting group at the N4 position and an ethyl ester at the C3 carboxyl group. This compound serves as a versatile chiral or achiral building block in medicinal chemistry, enabling orthogonal deprotection strategies—the Boc group is cleaved under acidic conditions while the ethyl ester remains stable, or the ethyl ester is hydrolyzed under basic conditions while the Boc group remains intact.

Molecular Formula C12H21NO5
Molecular Weight 259.30 g/mol
Cat. No. B11802583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butyl 3-ethyl morpholine-3,4-dicarboxylate
Molecular FormulaC12H21NO5
Molecular Weight259.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C1COCCN1C(=O)OC(C)(C)C
InChIInChI=1S/C12H21NO5/c1-5-17-10(14)9-8-16-7-6-13(9)11(15)18-12(2,3)4/h9H,5-8H2,1-4H3
InChIKeyOSPDVTHNKZXDIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Tert-butyl 3-ethyl morpholine-3,4-dicarboxylate: A Bifunctional Morpholine Building Block for Targeted Pharmaceutical Synthesis


4-Tert-butyl 3-ethyl morpholine-3,4-dicarboxylate (CAS 1269446-42-5) is a heterobifunctional morpholine derivative featuring a tert-butyl carbamate (Boc) protecting group at the N4 position and an ethyl ester at the C3 carboxyl group . This compound serves as a versatile chiral or achiral building block in medicinal chemistry, enabling orthogonal deprotection strategies—the Boc group is cleaved under acidic conditions while the ethyl ester remains stable, or the ethyl ester is hydrolyzed under basic conditions while the Boc group remains intact .

Why Generic Morpholine Esters Cannot Substitute for 4-Tert-butyl 3-ethyl morpholine-3,4-dicarboxylate in Orthogonal Protection Schemes


Closely related analogs such as di-tert-butyl morpholine-3,4-dicarboxylate or 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate [1] lack the precise orthogonal deprotection profile required for sequential functionalization. Substituting the ethyl ester with a methyl ester alters hydrolysis kinetics and can compromise selectivity in base-labile reaction sequences . The 4-tert-butyl 3-ethyl substitution pattern provides a unique balance of steric bulk and electronic effects that cannot be replicated by simpler analogs, making generic substitution a high-risk decision in complex synthetic routes.

Quantitative Differentiation of 4-Tert-butyl 3-ethyl morpholine-3,4-dicarboxylate Against Comparator Compounds


Orthogonal Protecting Group Selectivity: Ethyl Ester vs. Methyl Ester Hydrolysis Rates

The ethyl ester in 4-tert-butyl 3-ethyl morpholine-3,4-dicarboxylate exhibits slower base hydrolysis compared to the methyl ester analog (4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate), enabling more controlled deprotection in the presence of Boc groups. Under standard basic hydrolysis conditions (LiOH, THF/H2O), the methyl ester analog undergoes complete hydrolysis within 2.0 hours [1], whereas ethyl esters typically require longer reaction times or elevated temperatures, providing a wider operational window for selective transformations [2].

Orthogonal protection Deprotection kinetics Peptide synthesis

Molecular Weight and Lipophilicity Differentiation from Di-tert-butyl Analog

4-Tert-butyl 3-ethyl morpholine-3,4-dicarboxylate (MW 259.3 g/mol ) offers a distinct molecular weight and lipophilicity profile compared to the di-tert-butyl analog (MW 287.35 g/mol ). The ethyl ester reduces the overall molecular weight by ~28 g/mol and lowers clogP by approximately 0.5–0.8 log units relative to the di-tert-butyl derivative, enhancing aqueous solubility and potentially improving handling characteristics in aqueous reaction media [1].

Physicochemical properties LogP Solubility

Chiral Purity and Enantiomeric Excess Availability

The (S)-enantiomer of 4-tert-butyl 3-ethyl morpholine-3,4-dicarboxylate (CAS 1353006-49-1) is commercially available with certified purity of ≥95% and enantiomeric excess ≥98% . In contrast, the corresponding (S)-methyl ester analog (CAS 215917-98-9) is typically supplied at 97% purity without explicit ee certification [1]. The availability of high-ee material for the ethyl ester variant reduces the need for additional chiral resolution steps in asymmetric syntheses.

Chiral synthesis Enantiomeric purity Asymmetric catalysis

Thiomorpholine Analog Differentiator: Oxygen vs. Sulfur Heteroatom Impact on Stability

The morpholine oxygen in 4-tert-butyl 3-ethyl morpholine-3,4-dicarboxylate confers superior oxidative stability compared to the thiomorpholine sulfur analog (4-tert-butyl 3-ethyl thiomorpholine-3,4-dicarboxylate, CAS 859833-24-2 [1]). Sulfur-containing heterocycles are susceptible to oxidation to sulfoxides and sulfones under ambient or mildly oxidative conditions, potentially generating impurities that complicate purification and reduce yield . The oxygen-containing morpholine scaffold eliminates this degradation pathway.

Heteroatom substitution Oxidation stability Reactivity

Optimal Use Cases for 4-Tert-butyl 3-ethyl morpholine-3,4-dicarboxylate Based on Evidence-Based Differentiation


Sequential Orthogonal Deprotection in Peptidomimetic Synthesis

In the construction of peptidomimetics requiring sequential deprotection, the ethyl ester of 4-tert-butyl 3-ethyl morpholine-3,4-dicarboxylate offers a wider operational window for base hydrolysis compared to methyl esters . This allows the Boc group to be removed first with TFA, followed by controlled ethyl ester hydrolysis without affecting acid-sensitive peptide bonds. This orthogonal strategy is critical for preparing complex morpholine-containing peptidomimetics where precise functional group manipulation is essential .

Chiral Intermediate for Asymmetric Synthesis of Bioactive Molecules

The (S)-enantiomer (CAS 1353006-49-1) with certified enantiomeric excess (≥98% ee) serves as a reliable chiral building block for asymmetric synthesis of pharmaceutical intermediates . The high chiral purity reduces the need for additional resolution steps, directly supporting the synthesis of enantiomerically pure drug candidates such as allosteric CC-chemokine receptor 4 antagonists, where morpholine stereochemistry dictates target engagement [1].

Oxidation-Sensitive Coupling Reactions in Medicinal Chemistry

For palladium-catalyzed cross-coupling or copper-mediated Ullmann reactions where sulfur-containing heterocycles may poison catalysts or undergo unwanted oxidation, the morpholine oxygen scaffold of 4-tert-butyl 3-ethyl morpholine-3,4-dicarboxylate provides a robust, oxidation-resistant alternative to thiomorpholine analogs . This stability ensures consistent reaction yields and simplifies purification, particularly in high-throughput medicinal chemistry campaigns.

Solubility-Optimized Intermediate for Multi-Step Aqueous Workups

The balanced molecular weight (259.3 g/mol) and moderate lipophilicity (clogP ~1.2–1.5) of 4-tert-butyl 3-ethyl morpholine-3,4-dicarboxylate facilitate aqueous extraction and purification steps in multi-step syntheses . This property contrasts with the more lipophilic di-tert-butyl analog, which can partition poorly into aqueous phases and complicate workup procedures .

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